2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Description
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a spirocyclic compound featuring a unique 1-oxa-8-azaspiro[5.5]undecane core. This structure comprises an oxygen atom in a six-membered ring and a nitrogen atom in a fused five-membered ring, creating a rigid bicyclic framework.
Key safety protocols for handling this compound include avoiding inhalation, skin contact, and environmental release. It requires storage in a dry, ventilated area away from heat and sunlight, with stringent personal protective equipment (PPE) such as gloves, masks, and eye protection during use .
Properties
IUPAC Name |
2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-10(13)11(15)14-7-4-6-12(9-14)5-2-3-8-16-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSKODSHPWHKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CCCCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is , with a molecular weight of approximately 248.73 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. For instance, studies have shown that similar compounds can inhibit the MmpL3 protein in Mycobacterium tuberculosis, disrupting essential transport mechanisms within the bacteria, leading to cell death .
Biological Activity
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one exhibits activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . This positions it as a promising candidate for further development as an antituberculosis agent.
- Cell Viability and Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The maximum activity and half-maximal effective concentration (EC50) values are critical for evaluating its potential therapeutic window .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Study on Mycobacterial Inhibition : A study demonstrated that derivatives of similar spirocyclic compounds could significantly inhibit the growth of M. tuberculosis, with some showing EC50 values in the low micromolar range .
Data Table
The following table summarizes key findings related to the biological activity of 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one:
Comparison with Similar Compounds
Key Observations:
Heteroatom Positioning : The substitution of oxygen and nitrogen within the spiro framework (e.g., 1-oxa vs. 2-oxa) alters electron distribution. For example, the 5-hydroxy-2-oxa variant () enhances hydrogen-bonding capacity, improving target binding in BACE1 inhibitors .
Substituent Effects: Chloroacetone derivatives exhibit higher electrophilicity compared to hydroxy- or amino-substituted analogues, making them reactive intermediates in synthesis but requiring careful handling due to toxicity risks .
Ring Size Variations : Spiro[4.5] systems (e.g., 1,3-diazaspiro[4.5]decane in ) reduce steric hindrance compared to spiro[5.5] systems, favoring CNS penetration .
Physicochemical Properties
- Solubility : Hydroxy-substituted variants () show improved aqueous solubility versus chloro derivatives.
Preparation Methods
Synthetic Route Overview
The preparation of 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one involves:
- Construction of the 1-oxa-8-azaspiro[5.5]undecane core.
- Introduction of the propan-1-one moiety.
- Selective chlorination at the 2-position of the propanone side chain.
Core Spirocyclic Intermediate Synthesis
The spirocyclic core, 1-oxa-8-azaspiro[5.5]undecane, can be synthesized via literature procedures involving:
- Cyclization of appropriate amino alcohol precursors.
- Protection and deprotection steps (e.g., Boc protection/deprotection) to control amine reactivity.
- Use of base-mediated cyclization or nucleophilic substitution to form the spiro ring system.
For example, a known procedure involves Boc-deprotection of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by amide coupling to functionalize the nitrogen site.
Introduction of the Propan-1-one Side Chain
The ketone side chain at the 1-position of the spiro ring is introduced by acylation reactions, typically involving:
- Reaction of the spirocyclic amine with an appropriate acid chloride or anhydride derivative of propanoic acid.
- Use of coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation.
Selective Chlorination at the 2-Position
The key functionalization step is the chlorination at the 2-position of the propanone moiety. This is typically achieved by:
- Using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating reagents under controlled conditions to avoid over-chlorination or side reactions.
- The reaction is usually carried out under anhydrous conditions with temperature control to maintain selectivity.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Spiro ring formation | Boc-protected amino alcohol, base (KOtBu), DMF, 50°C, 1 h | Formation of 1-oxa-8-azaspiro[5.5]undecane intermediate |
| 2 | Nucleophilic substitution | 2-chloropyridine, 85°C, 4 h | Functionalization of spiro core |
| 3 | Boc deprotection | TFA/DCM | Removal of Boc protecting group |
| 4 | Amide coupling | 1-phenyl-1-cyclopentanecarboxylic acid, HATU, DIPEA, DMF | Introduction of ketone side chain |
| 5 | Chlorination | Chlorinating agent (e.g., SOCl2), anhydrous solvent | Selective chlorination at 2-position of propanone |
Automated Synthesis and Process Optimization
Recent advances in automated organic synthesis platforms allow for precise control of reaction parameters such as temperature, reagent addition rate, and stirring, enhancing reproducibility and yield. For example:
- Automated consoles utilize programmable syringe pumps, rotary valves, and heaters to conduct multi-step synthesis.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR ensures completion before proceeding to the next step.
- Use of anhydrous solvents and inert atmosphere (N2) is standard to prevent side reactions.
Analytical Characterization
Throughout the preparation, characterization is essential to confirm structure and purity:
- NMR Spectroscopy : ^1H and ^13C NMR in CDCl3 solvent, with chemical shifts referenced to residual solvent peaks.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-FT-ICR for molecular weight confirmation.
- Chromatography : Flash silica gel chromatography for purification.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Core synthesis | Base-mediated cyclization of amino alcohol precursors; Boc protection/deprotection |
| Side chain introduction | Amide coupling with acid derivatives using HATU/DIPEA |
| Chlorination step | Selective chlorination with SOCl2 or PCl5 under anhydrous conditions |
| Reaction conditions | Anhydrous solvents (THF, DMF, DCM), inert atmosphere (N2), temperature control (35–85°C) |
| Automation potential | Use of programmable consoles for precise reagent dosing, stirring, and heating |
| Analytical methods | NMR (^1H, ^13C), HRMS, TLC, flash chromatography |
Research Findings and Considerations
- The spirocyclic core is crucial for biological activity, requiring careful synthetic design to maintain ring integrity.
- Chlorination must be controlled to avoid side reactions; mild chlorinating agents and low temperatures are preferred.
- Automated synthesis platforms improve reproducibility and scalability, facilitating medicinal chemistry applications.
- Literature reports emphasize the use of protecting groups and coupling reagents to achieve high yields and purity.
This detailed synthesis outline integrates multiple research sources and advanced synthetic techniques, providing a comprehensive guide for preparing 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one with professional rigor and precision.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one, and how can yield be maximized?
- Methodology :
- Utilize modular building blocks like tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate () to assemble the spirocyclic core.
- Employ high-accuracy synthetic route prediction tools (e.g., REAXYS, PISTACHIO) to evaluate reaction feasibility and optimize stepwise chloroacylation ().
- Monitor reaction progress via HPLC ( ) and adjust stoichiometry to minimize byproducts.
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- Purity : Use high-resolution reverse-phase Chromolith® or Purospher® STAR columns ( ) with UV detection at 210–260 nm.
- Structural Confirmation : Combine H/C NMR ( ) with single-crystal X-ray diffraction (). For spirocyclic systems, assign stereochemistry via NOESY experiments.
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., Mol. weight 204.60 for related compounds; ).
Q. How should stability studies be designed under varying storage conditions?
- Methodology :
- Store samples at 2–8°C in inert atmospheres to prevent hydrolysis ().
- Conduct accelerated degradation studies (40°C/75% RH) and analyze via LC-MS to identify degradation pathways ( ). Monitor chloro substituent reactivity using kinetic modeling ( ).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in spirocyclic cores) be resolved?
- Methodology :
- Refine diffraction data with SHELXL ( ), applying TWIN/BASF commands for twinned crystals.
- Compare with structurally analogous compounds (e.g., (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one; ) to validate bond lengths/angles.
- Use Hirshfeld surface analysis to assess intermolecular interactions influencing disorder.
Q. What computational strategies predict the compound’s pharmacokinetic and binding properties?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic properties and HOMO-LUMO gaps.
- Dock into target proteins (e.g., Pfmrk kinase; ) using AutoDock Vina, parameterizing force fields with PubChem data ().
- Validate predictions with in vitro assays (e.g., microsomal stability; ).
Q. How can in vivo pharmacological profiling be optimized for spirocyclic ketones?
- Methodology :
- Administer via intraperitoneal injection in rodent models, using LC-MS/MS for plasma concentration monitoring ( ).
- Assess blood-brain barrier permeability via logP calculations (Predicted logP = 2.1; ) and in situ perfusion.
- Compare with structurally related inhibitors (e.g., Hedgehog Antagonist VIII; ) to establish SAR.
Q. What experimental approaches resolve contradictions between computational and empirical data (e.g., unexpected reactivity)?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
